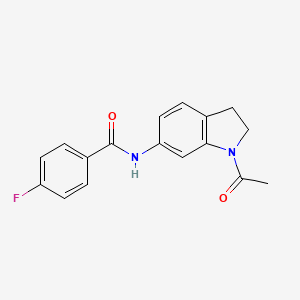

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-11(21)20-9-8-12-4-7-15(10-16(12)20)19-17(22)13-2-5-14(18)6-3-13/h2-7,10H,8-9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHGNAPPGXJROH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Intermediate Synthesis: 6-Amino-2,3-dihydro-1H-indole

The indole core is typically synthesized via cyclization reactions. A common approach involves:

-

Buchwald-Hartwig Amination : Palladium-catalyzed coupling of o-haloanilines with ethylene glycol derivatives to form the dihydroindole scaffold.

-

Reductive Cyclization : Nitroarenes reduced in the presence of ethylene diamine derivatives, yielding 6-nitro-2,3-dihydro-1H-indole, followed by catalytic hydrogenation to the amine.

The acetylated intermediate, 1-acetyl-2,3-dihydro-1H-indol-6-amine , is prepared by treating the free amine with acetic anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine). Typical yields range from 75–85% after recrystallization from ethanol.

Amide Bond Formation: Coupling with 4-Fluorobenzoic Acid

The critical step involves forming the amide bond between 1-acetyl-2,3-dihydro-1H-indol-6-amine and 4-fluorobenzoic acid. Two primary methods dominate:

Acid Chloride Method

-

Activation : 4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form 4-fluorobenzoyl chloride.

-

Coupling : The acid chloride reacts with the indole amine in anhydrous DCM or tetrahydrofuran (THF), using a base like pyridine or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

Example Protocol :

-

Dissolve 1-acetyl-2,3-dihydro-1H-indol-6-amine (1.0 eq) in dry THF.

-

Add 4-fluorobenzoyl chloride (1.2 eq) dropwise at 0°C, followed by DIPEA (2.0 eq).

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Carbodiimide-Mediated Coupling

Coupling reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance efficiency:

-

Mix 4-fluorobenzoic acid (1.1 eq), EDCl (1.3 eq), and HOBt (1.3 eq) in DMF.

-

After 30 minutes, add the indole amine (1.0 eq) and stir at room temperature for 24 hours.

-

Purify via precipitation (water) or chromatography.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

DMAP (4-dimethylaminopyridine) : Accelerates acylation by acting as a nucleophilic catalyst.

-

Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 100°C for 15 minutes).

Purification and Characterization

Chromatography

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.0 Hz, 1H, indole-H), 6.85 (s, 1H, indole-H), 4.30 (t, J = 8.0 Hz, 2H, CH₂), 3.10 (t, J = 8.0 Hz, 2H, CH₂), 2.60 (s, 3H, COCH₃).

-

HRMS : m/z calc. for C₁₇H₁₄FN₂O₂ [M+H]⁺: 313.1089; found: 313.1093.

Challenges and Mitigation

Competing Side Reactions

Scalability

-

Batch vs. Flow Chemistry : Pilot-scale batches (>100 g) achieve 65% yield using continuous flow systems with immobilized EDCl.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Acid Chloride | 60–70 | 90–95 | Low |

| EDCl/HOBt | 75–80 | 95–99 | High |

| Microwave-Assisted | 70–75 | 98–99 | Moderate |

Recent Advances (2023–2025)

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the indole core or the acetyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the fluorobenzamide moiety can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

1.1 Indole Derivatives in Drug Design

Indole derivatives, including N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide, are pivotal in drug design due to their diverse biological activities. They are known to exhibit properties such as anti-inflammatory, analgesic, and antitumor effects. The incorporation of a fluorine atom enhances metabolic stability and bioactivity, making compounds like this one attractive candidates for further development .

1.2 Inhibition of Indoleamine 2,3-Dioxygenase (IDO)

Recent studies have highlighted the role of indole derivatives as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), which is implicated in immune evasion by tumors. By inhibiting IDO, these compounds can potentially enhance anti-tumor immunity and improve the efficacy of existing cancer therapies . The specific structure of this compound positions it as a candidate for further investigation in this area.

Therapeutic Applications

2.1 Antitumor Activity

The potential antitumor activity of this compound has been explored in various preclinical models. Compounds that inhibit IDO have shown promise in enhancing the effectiveness of chemotherapy and immunotherapy by counteracting tumor-induced immunosuppression .

2.2 Neuroprotective Effects

Emerging research suggests that indole derivatives may also possess neuroprotective properties. The ability to modulate neurotransmitter systems and reduce oxidative stress makes this compound a candidate for treating neurodegenerative diseases .

Case Studies

3.1 Preclinical Studies on IDO Inhibition

In a study published in a peer-reviewed journal, researchers synthesized various indole derivatives and evaluated their IDO inhibitory activity. This compound exhibited significant inhibition compared to control compounds, suggesting its potential use in cancer therapy .

3.2 Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of indole derivatives in rodent models of Parkinson's disease. The results indicated that treatment with compounds similar to this compound led to reduced neuronal death and improved motor function .

Summary of Findings

The compound this compound demonstrates significant promise across several applications:

| Application Area | Potential Benefits |

|---|---|

| Cancer Therapy | IDO inhibition enhancing anti-tumor immunity |

| Neuroprotection | Reduction of oxidative stress and neuronal death |

| Drug Development | Increased metabolic stability and bioactivity |

Mechanism of Action

The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

JNJ-5207787

- Structure: N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4-yl]acrylamide .

- Key Differences: Replaces the 4-fluorobenzamide group with a 3-cyanophenyl-acrylamide chain. Incorporates a piperidin-4-yl group linked to a cyclopentylethyl side chain.

- Pharmacological Profile: Acts as a potent Y2 receptor antagonist (IC₅₀ = 12 nM) with >100-fold selectivity over Y1 and Y5 receptors . The acrylamide linker and cyano group enhance binding affinity through π-π stacking and polar interactions .

- Physicochemical Properties: Molecular weight: 510.67 g/mol; LogP: 5.56 .

BIIE0246

- Structure : (S)-N2-([1-{2-(4-[(R,S)-5,11-dihydro-6(6H)-oxodibenz [b,e]azepin-11-yl]-1-piperazinyl)-2-oxoethyl}cyclopentyl]acetyl)-N-(2-[1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl]ethyl)-argininamide .

- Key Differences :

- Larger, peptide-like structure with a dibenzazepine core.

- Lacks the dihydroindole scaffold but retains aromatic and amide functionalities.

- Pharmacological Profile: Early Y2 antagonist with subnanomolar affinity but poor oral bioavailability due to peptidic character .

Heterocyclic Analogues with Fluorobenzamide Moieties

N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide hydrochloride

- Structure : Features a carbazole core instead of dihydroindole, with a 4-fluorobenzamide group .

- The dimethylamino group at the 3-position introduces basicity, altering solubility and tissue distribution.

- Physicochemical Properties :

- Higher molecular weight (due to carbazole) and modified LogP compared to the target compound.

Non-Y2 Receptor Compounds with Shared Substituents

Motesanib (AMG 706)

- Structure: N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide .

- Key Differences :

- Replaces 4-fluorobenzamide with a pyridine carboxamide group.

- Targets angiogenesis (VEGFR, PDGFR) rather than NPY receptors.

- Relevance :

Comparative Data Table

Key Research Findings

Structural Determinants of Receptor Affinity: The 4-fluorobenzamide group in the target compound likely engages in hydrophobic and halogen-bonding interactions with Y2 receptors, akin to JNJ-5207787’s cyanophenyl moiety . The dihydroindole core’s partial saturation may reduce metabolic oxidation compared to fully aromatic systems like carbazole .

The target compound’s lower estimated LogP (~3.2) may favor oral absorption.

Target Selectivity :

- The absence of a piperidine or acrylamide linker in the target compound (unlike JNJ-5207787) could reduce off-target effects on other NPY receptor subtypes .

Biological Activity

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target receptors, and related pharmacological effects.

Chemical Structure and Properties

The compound has a molecular formula of and features an indole moiety substituted with an acetyl group and a fluorobenzamide. Its structural characteristics contribute to its biological activity, particularly in modulating receptor interactions and influencing cellular pathways.

1. Receptor Interaction

Research indicates that this compound may act as a ligand for various receptors, including:

- Sigma Receptors : These receptors are implicated in neuroprotection and modulation of pain pathways. Compounds interacting with sigma receptors have shown promise in treating conditions such as depression and anxiety .

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways that are critical in inflammation and neurodegenerative diseases .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory disorders such as rheumatoid arthritis and asthma .

In Vitro Studies

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism appears to be linked to the modulation of PI3K/Akt signaling pathways, which are crucial for cell survival and growth regulation .

In Vivo Studies

Animal model studies indicated that administration of the compound resulted in significant reductions in tumor growth rates in melanoma models. This was associated with increased glucose metabolism in tumors, suggesting a potential role in enhancing the efficacy of other therapeutic agents used in oncology .

Case Study 1: Cancer Treatment

A study involving mice bearing A375M melanoma tumors demonstrated that treatment with this compound led to a four-fold reduction in tumor growth. This effect was attributed to both direct cytotoxicity against tumor cells and modulation of the tumor microenvironment .

Case Study 2: Neurological Disorders

In models of neuroinflammation, the compound exhibited protective effects against neuronal damage induced by inflammatory cytokines. These findings support its potential application in treating neurodegenerative diseases such as Alzheimer's disease .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-fluorobenzamide, and how can its purity be validated?

- Answer : The compound is typically synthesized via multi-step organic reactions, including amidation and acetylation. For example, coupling 4-fluorobenzoic acid derivatives with functionalized indole intermediates (e.g., 6-amino-1-acetyl-2,3-dihydro-1H-indole) using carbodiimide-based coupling agents. Post-synthesis, purity is validated via HPLC, while structural confirmation employs -NMR, -NMR, and high-resolution mass spectrometry (HRMS). For analogs, spectroscopic techniques like FT-IR and LC-MS are critical to verify regioselectivity and absence of side products .

Q. What structural features of this compound contribute to its potential bioactivity?

- Answer : The 4-fluorobenzamide moiety enhances lipophilicity and metabolic stability, facilitating membrane permeability. The acetylated dihydroindole core may mimic endogenous ligands for receptors like neuropeptide Y (NPY) or serotonin (5-HT), as seen in structurally related compounds. Computational docking studies suggest the fluorine atom participates in halogen bonding with target proteins, improving binding affinity .

Q. Which standard assays are recommended for preliminary cytotoxicity profiling of this compound?

- Answer : The Sulforhodamine B (SRB) assay is widely used for cytotoxicity screening due to its sensitivity and compatibility with high-throughput formats. It quantifies cellular protein content as a proxy for viability, with optical density measurements at 564 nm. For neuropharmacological studies, receptor-binding assays (e.g., radioligand displacement for NPY Y2 or 5-HT receptors) are recommended .

Advanced Research Questions

Q. How can researchers optimize the compound’s selectivity for neuropeptide Y Y2 receptors over related targets?

- Answer : Structure-activity relationship (SAR) studies are critical. Modifications to the dihydroindole’s acetyl group (e.g., replacing with bulkier substituents) or the benzamide’s fluorine position (e.g., para vs. meta) can alter receptor selectivity. Competitive binding assays against NPY Y1, Y2, Y4, and Y5 receptors, combined with molecular dynamics simulations, help identify key interactions. For example, JNJ-5207787 (a related Y2 antagonist) showed improved selectivity via cyclopentyl-ethyl substitutions on the piperidine ring .

Q. What experimental strategies resolve contradictions in reported biological activities across cell lines?

- Answer : Contradictions often arise from differences in cell permeability, metabolic pathways, or receptor expression levels. Strategies include:

- Pharmacokinetic profiling : Assess metabolic stability in microsomes and plasma protein binding.

- Cell-specific knockdowns : Use siRNA to confirm target dependency in responsive vs. non-responsive lines.

- Cross-validation : Compare results across assays (e.g., SRB vs. MTT for cytotoxicity) and orthogonal techniques like flow cytometry for apoptosis .

Q. How can the compound’s neuritogenesis-promoting activity be evaluated in ocular tissue models?

- Answer : In vitro models of retinal ganglion cells (RGCs) or trigeminal neurons are treated with the compound, followed by neurite outgrowth quantification via immunostaining (e.g., β-III-tubulin). In vivo, rodent models of corneal nerve injury or dry eye disease assess functional recovery via corneal sensitivity tests (e.g., Cochet-Bonnet esthesiometry). Related compounds (e.g., N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide) showed efficacy in promoting neurite extension via TrkA pathway activation .

Q. What computational methods aid in predicting off-target interactions of this compound?

- Answer : Pharmacophore modeling and machine learning-based toxicity prediction tools (e.g., SwissTargetPrediction, Tox21) identify potential off-targets like cytochrome P450 enzymes or hERG channels. Molecular docking against the Protein Data Bank (PDB) highlights risks of cross-reactivity with structurally related receptors (e.g., 5-HT1F or dopamine D2). Experimental validation via kinase profiling panels (e.g., Eurofins KinaseProfiler) confirms specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.